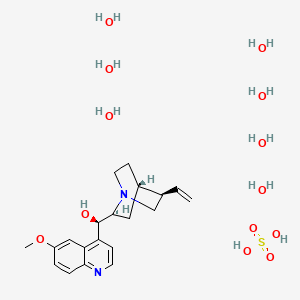

Quinine bisulfate heptahydrate

Overview

Description

Quinine bisulfate heptahydrate is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. This compound is known for its antimalarial properties and has been used for centuries to treat malaria. This compound is also used in the treatment of nocturnal leg cramps and as a flavoring agent in tonic water due to its bitter taste .

Mechanism of Action

Target of Action

Quinine bisulfate heptahydrate primarily targets the Plasmodium falciparum malaria parasite . This parasite is responsible for causing the most severe form of malaria . Quinine also has gametocytocidal activity against P. vivax and P. malariae .

Mode of Action

This compound interferes with the growth of the malaria parasite . It acts as a blood schizonticide, meaning it kills the schizont stage of the parasite in the blood . Quinine can form a hydrogen-bonded complex with double-stranded DNA, which inhibits protein synthesis by preventing strand separation, and therefore, DNA replication and transcription to RNA .

Biochemical Pathways

Quinine inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum . It can bind with hemazoin in parasitized erythrocytes .

Pharmacokinetics

This compound is readily and almost completely absorbed from the gastrointestinal tract . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . There is the potential for increased quinine toxicity with concurrent use of potent CYP3A4 inhibitors .

Result of Action

The result of quinine’s action is the effective treatment of uncomplicated Plasmodium falciparum malaria . By inhibiting the growth of the parasite, quinine helps to alleviate the symptoms of malaria and prevent the disease from progressing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, resistance to quinine has been documented in certain geographical regions . Additionally, potential interactions exist between quinine and other drugs, which can affect its efficacy and safety . Therefore, the patient’s medication regimen and geographical location can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Quinine bisulfate heptahydrate plays a significant role in biochemical reactions, particularly in the treatment of malaria. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme heme polymerase in Plasmodium falciparum, the parasite responsible for malaria. This compound inhibits this enzyme, preventing the detoxification of heme, which is toxic to the parasite . Additionally, it binds to hemazoin, a byproduct of hemoglobin digestion by the parasite, further disrupting its metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. In erythrocytes infected with Plasmodium falciparum, it disrupts the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme . This disruption affects cell signaling pathways, gene expression, and cellular metabolism within the parasite. In muscle cells, this compound has been shown to affect sodium channels, which can influence muscle contraction and lead to its use in treating nocturnal leg cramps .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to the heme group within the food vacuole of Plasmodium falciparum, inhibiting the polymerization of heme into hemazoin . This inhibition leads to the accumulation of free heme, which is toxic to the parasite. Additionally, this compound interferes with the parasite’s nucleic acid and protein synthesis, further hindering its growth and replication . The compound also affects muscle cell function by blocking sodium channels, which can reduce muscle excitability and prevent cramps .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to light and air, leading to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth of Plasmodium falciparum in vitro . Its stability and potency must be carefully monitored to ensure consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasitemia in malaria-infected animals without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances, cardiac arrhythmias, and neurotoxicity have been observed . These adverse effects highlight the importance of careful dosage management to balance efficacy and safety in treating malaria.

Metabolic Pathways

This compound is metabolized primarily in the liver via the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolic pathway involves the oxidation of quinine to various metabolites, which are then excreted via the kidneys . The interaction with CYP3A4 can lead to potential drug-drug interactions, affecting the metabolism of other medications processed by the same enzyme . Understanding these metabolic pathways is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and distributed via the bloodstream to target tissues, including the liver and erythrocytes . The compound can cross the blood-brain barrier, which is relevant for its neurotoxic effects at high doses . Transporters and binding proteins, such as albumin, play a role in its distribution and localization within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, particularly within the food vacuole of Plasmodium falciparum . This localization is critical for its antimalarial activity, as it allows the compound to interact directly with the heme group and inhibit heme polymerase . Additionally, in muscle cells, this compound can localize to the cell membrane, where it affects sodium channels and modulates muscle excitability . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinine bisulfate heptahydrate is typically synthesized by reacting quinine with sulfuric acid in the presence of water. The reaction involves the formation of quinine sulfate, which is then crystallized to obtain this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction of quinine from the bark of the cinchona tree, followed by its conversion to quinine bisulfate through a series of chemical reactions. The process includes purification steps to remove impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinine bisulfate heptahydrate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Various substituted quinine derivatives.

Scientific Research Applications

Quinine bisulfate heptahydrate has a wide range of applications in scientific research:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its effects on cellular processes and as a tool to investigate ion channels.

Medicine: Primarily used in the treatment of malaria and nocturnal leg cramps. It is also being researched for its potential in treating other parasitic infections.

Industry: Used in the production of tonic water and other beverages for its bitter flavor

Comparison with Similar Compounds

Similar Compounds

- Quinine sulfate

- Quinine hydrochloride

- Quinine dihydrochloride

- Quinine gluconate

Uniqueness

Quinine bisulfate heptahydrate is unique due to its specific hydration state, which affects its solubility and stability. This makes it particularly suitable for certain pharmaceutical formulations and industrial applications .

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14-,19-,20+;;;;;;;;/m0......../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZACAMEMISONC-RYXXBYBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6183-68-2 | |

| Record name | Quinine bisulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUININE BISULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNS01V2R3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)